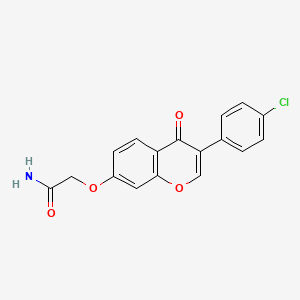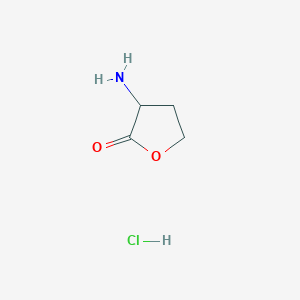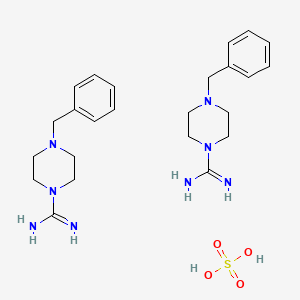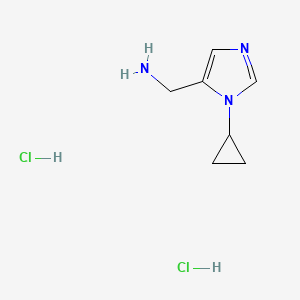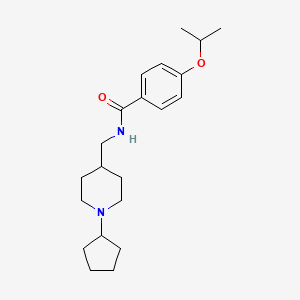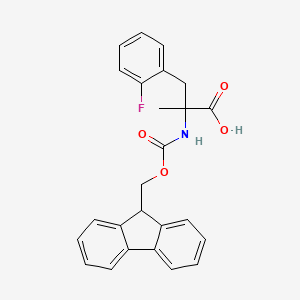![molecular formula C13H14BrNO3S B2760951 2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034210-47-2](/img/structure/B2760951.png)
2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photochemical Synthesis and Drug Discovery
Intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been leveraged to produce 2-azabicyclo[3.2.0]heptanes, which are recognized as advanced building blocks for drug discovery. The synthesis of a conformationally restricted analogue of proline, known as 2,3-ethanoproline, exemplifies the application of this compound in creating novel, potentially therapeutic molecules (Druzhenko et al., 2018).
Rearrangement and Synthesis of Tryptamines
The compound has been involved in the synthesis of branched tryptamines through the domino Cloke-Stevens/Grandberg rearrangement, highlighting its utility in constructing complex molecular architectures. This methodology supports the synthesis of enantiomerically pure tryptamine derivatives, demonstrating the compound's significance in asymmetric synthesis and medicinal chemistry (Salikov et al., 2017).
Hydrogen-bonding Patterns in Enaminones
Investigations into the hydrogen-bonding patterns of enaminones, including derivatives related to the compound , have provided insights into their structural characteristics. These studies reveal the importance of intra- and intermolecular hydrogen bonding, which influences the stability and reactivity of these molecules. Such understanding is crucial for designing molecules with desired properties for pharmaceutical applications (Balderson et al., 2007).
Anti-inflammatory Activities
The synthesis of substituted thienochromene derivatives from related compounds has led to the discovery of molecules with significant anti-inflammatory activities. This research underscores the potential of these compounds in the development of new therapeutic agents for treating inflammation-related disorders (Ouf et al., 2015).
Antibacterial Evaluation
Research into Pyrazolinyl bromophenylthiazoles derivatives, synthesized from related compounds, has identified new molecules with antimicrobial properties. This study demonstrates the compound's application in the discovery of new antibacterial agents, contributing to the fight against resistant bacterial strains (Hawaiz, 2018).
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c14-12-4-2-1-3-9(12)5-13(16)15-7-11-6-10(15)8-19(11,17)18/h1-4,10-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKPMQCSYSXNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)
![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)

![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)
